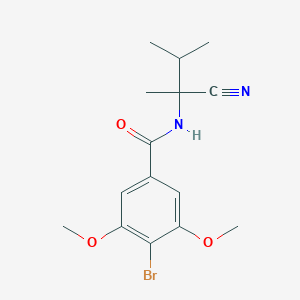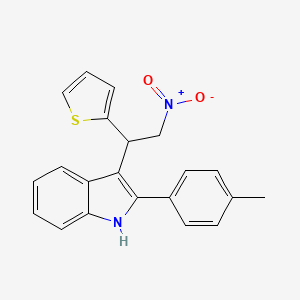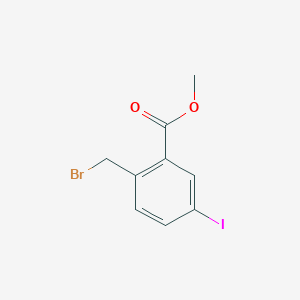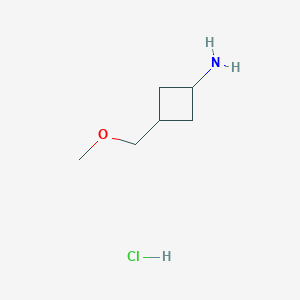
4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide, also known as BRD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BRD is a synthetic compound that belongs to the class of benzamides and has a molecular formula of C16H20BrN3O2.
Mechanism of Action
The exact mechanism of action of 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and have been implicated in the development of cancer. By inhibiting the activity of HDACs, this compound may prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory activity. In addition, this compound has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. This makes it a potentially useful therapeutic agent for the treatment of cancer. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the discovery of new therapeutic targets for the treatment of cancer and viral infections. Finally, the development of more effective formulations of this compound for in vivo administration may also be an area of future research.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been studied for its potential use as a therapeutic agent in the treatment of cancer and viral infections. While there are still many areas of research that need to be explored, the potential applications of this compound make it an exciting area of study for the future.
Synthesis Methods
4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide can be synthesized using a multistep process that involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form an acid chloride intermediate. The intermediate is then reacted with 2-cyano-3-methylbutan-2-amine in the presence of triethylamine to form an amide intermediate. Finally, the amide intermediate is reacted with 4-bromoaniline in the presence of copper(I) iodide to form this compound.
Scientific Research Applications
4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. This compound has also been studied for its potential use as a therapeutic agent in the treatment of cancer and viral infections.
properties
IUPAC Name |
4-bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-9(2)15(3,8-17)18-14(19)10-6-11(20-4)13(16)12(7-10)21-5/h6-7,9H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAUCJVCHRDIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C1=CC(=C(C(=C1)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2436561.png)

![4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2436563.png)
![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2436564.png)

![3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2436566.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2436568.png)
![N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide](/img/structure/B2436569.png)
![N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride](/img/structure/B2436572.png)
![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2436574.png)

